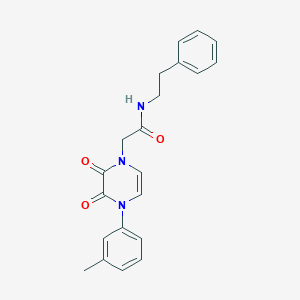

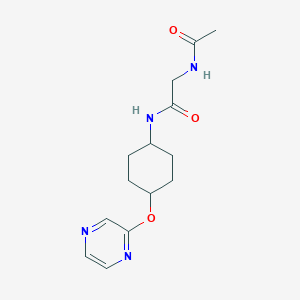

![molecular formula C20H15N7OS B2837432 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904220-35-4](/img/structure/B2837432.png)

3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups, including a pyrazole, a thiophene, a triazole, a pyridazine, and a benzamide .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The compound is likely to have a high degree of conjugation, which could influence its chemical properties .Wissenschaftliche Forschungsanwendungen

Anticoronavirus Activity

The compound has shown promising in vitro anticoronavirus activity . This suggests that it could be used in the development of treatments for diseases caused by coronaviruses, such as COVID-19 .

Antitumoral Activity

The compound has also demonstrated antitumoral activity . It was found that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .

C–H Functionalization

The compound has been used in Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Divergent Synthesis

The compound has been used in the divergent synthesis of either C–H alkenylation products or indazole products . This shows its potential in the field of organic synthesis .

Inhibition of Tubulin Polymerization

The compound has been found to inhibit tubulin polymerization . This could have implications in the treatment of diseases where tubulin polymerization plays a role, such as cancer .

Modulation of Lipophilicity

The compound has been used in the modulation of lipophilicity . This was done to resolve issues of concern with CYP direct inhibition (DI), culminating in a compound that showed potent NAMPT activity accompanied with attenuated CYP DI towards multiple CYP isoforms .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to have antiviral and antitumoral activity .

Mode of Action

The mode of action of this compound involves the inhibition of tubulin polymerization . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

This disruption can lead to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is the inhibition of cell division and growth, leading to cell cycle arrest and apoptosis. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells .

Eigenschaften

IUPAC Name |

3-pyrazol-1-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N7OS/c28-20(14-3-1-4-16(11-14)26-9-2-8-22-26)21-12-19-24-23-18-6-5-17(25-27(18)19)15-7-10-29-13-15/h1-11,13H,12H2,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUYVXWDYQCLFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

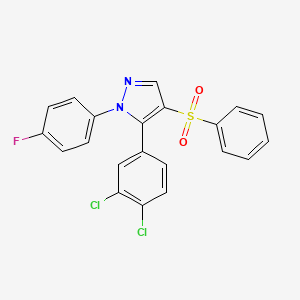

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)

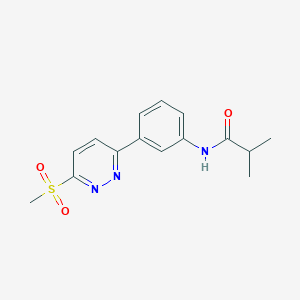

![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

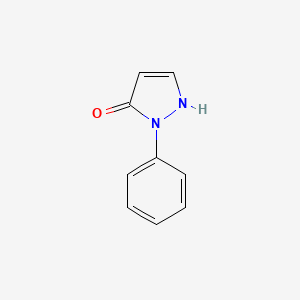

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)

![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2837361.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2837365.png)

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2837368.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)